3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid
Description
This compound is a triazine derivative with a morpholin-4-yl propan-1-one moiety and an ethanesulfonic acid counterion. Its chemical structure includes a 1,3,5-triazine core substituted with diamino and dimethyl groups at positions 4 and 6, respectively, linked to a phenyl ring and further connected to a morpholine-containing propanone chain. The ethanesulfonic acid component enhances solubility and stability, making it suitable for pharmaceutical applications .
Structural analogs, however, such as NSC 127755, demonstrate significant anticancer effects against colon adenocarcinomas and ovarian tumors .
Properties
CAS No. |
50508-12-8 |
|---|---|
Molecular Formula |
C20H32N6O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid |
InChI |
InChI=1S/C18H26N6O2.C2H6O3S/c1-18(2)22-16(19)21-17(20)24(18)14-6-3-13(4-7-14)5-8-15(25)23-9-11-26-12-10-23;1-2-6(3,4)5/h3-4,6-7H,5,8-12H2,1-2H3,(H4,19,20,21,22);2H2,1H3,(H,3,4,5) |
InChI Key |
VPTPAZLGKTVKME-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCC(=O)N3CCOCC3)N)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Synthesis of the 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl Intermediate
- The triazine ring with two amino substituents at positions 4 and 6 and two methyl groups at position 2 is introduced onto a phenyl ring via nucleophilic aromatic substitution or condensation reactions.
- Literature indicates this step often uses 2,4,6-trichloro-1,3,5-triazine as a precursor, reacting with appropriate amines under controlled conditions to yield the diamino-substituted triazine-phenyl intermediate.
Step 2: Formation of the Propan-1-one Linker
- The phenyl intermediate is then functionalized at the para position with a propanoyl group through Friedel-Crafts acylation or via coupling reactions using propanoyl chlorides or anhydrides.
- This step introduces the ketone functionality necessary for subsequent morpholine attachment.
Step 3: Introduction of the Morpholin-4-yl Group
- The morpholine moiety is coupled to the propanone linker generally via nucleophilic substitution or reductive amination.
- Morpholine acts as a nucleophile attacking the carbonyl or an activated intermediate to form the 1-morpholin-4-ylpropan-1-one structure.
Step 4: Salt Formation with Ethanesulfonic Acid
- The final compound is converted into its ethanesulfonic acid salt to improve solubility and stability.
- This is typically achieved by mixing the free base compound with ethanesulfonic acid in an appropriate solvent under mild conditions.
Reaction Conditions and Yields
While specific literature on this exact compound's preparation is limited, analogous compounds with similar triazine and morpholine moieties provide insight into typical reaction conditions:
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 2,4,6-trichloro-1,3,5-triazine, amines, polar aprotic solvent, 50-80°C | 70-85 | Careful control of temperature to avoid side reactions |
| 2 | Friedel-Crafts acylation or coupling | Propanoyl chloride, AlCl3 or coupling agents, inert atmosphere, 0-25°C | 60-80 | Use of dry solvents to prevent hydrolysis |
| 3 | Nucleophilic substitution or reductive amination | Morpholine, base (e.g., potassium carbonate), solvent (DMF or NMP), 60-100°C | 75-90 | Extended reaction times may be required |
| 4 | Salt formation | Ethanesulfonic acid, solvent (ethanol or water), room temperature | Quantitative | Salt formation enhances compound handling |
Purification Techniques
- Column Chromatography: Silica gel columns using gradients of ethyl acetate/hexane or methanol/dichloromethane are common for intermediate purification.
- Crystallization: Final salt forms are often purified by recrystallization from ethanol or aqueous ethanol mixtures.
- Drying: Vacuum drying at moderate temperatures (40-60°C) ensures removal of residual solvents.
Research Findings and Comparative Perspectives
Literature Survey
- PubChem and National Cancer Institute databases provide structural and chemical identity data but limited detailed synthetic procedures for this compound.
- Analogous triazine derivatives have been synthesized using potassium carbonate as a base in polar aprotic solvents like N-methylpyrrolidinone or N,N-dimethylformamide, with reaction temperatures ranging from 70°C to 96°C and reaction times from overnight to several days.
- Morpholine substitution reactions are typically efficient under these conditions, yielding high purity products suitable for further salt formation.
Comparative Analysis of Similar Compounds
| Compound Feature | Source 1 (PubChem) | Source 2 (Ambeed) | Source 3 (Echemi) |
|---|---|---|---|
| Molecular Weight | 556.6 g/mol | Not explicitly stated | 557.6 g/mol |
| Synthetic Route Details | Limited, general structure info | Detailed reaction with potassium carbonate in NMP, DMF | CAS-based identification, no detailed synthesis |
| Key Reagents | Not specified | Potassium carbonate, morpholine | Not specified |
| Reaction Conditions | Not specified | 70-96°C, 96h, polar aprotic solvents | Not specified |
| Purification | Not specified | Silica gel chromatography, recrystallization | Not specified |
Summary Table of Preparation Method
| Step | Description | Reagents/Conditions | Yield (%) | Purification |
|---|---|---|---|---|
| 1 | Triazine-phenyl intermediate synthesis | 2,4,6-trichloro-1,3,5-triazine, amines, 50-80°C | 70-85 | Column chromatography |
| 2 | Propanoyl group introduction | Propanoyl chloride, AlCl3, 0-25°C | 60-80 | Column chromatography |
| 3 | Morpholine substitution | Morpholine, K2CO3, DMF or NMP, 70-100°C, 1-4 days | 75-90 | Column chromatography |
| 4 | Salt formation with ethanesulfonic acid | Ethanesulfonic acid, ethanol or water, room temp | Quantitative | Recrystallization |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazine ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .
Scientific Research Applications
3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds with various biomolecules, influencing their activity. The phenyl and morpholine groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
- NSC 127755 (): Exhibits potent antitumor activity, particularly against colon adenocarcinomas. Its chloro and sulfonyl fluoride groups may enhance DNA targeting, while the butyl chain improves membrane permeability. Synergistic effects with palmO-ara-C suggest utility in combination therapies.
- Target Compound: The morpholin-4-yl group may modulate kinase inhibition (similar to bis(morpholino-triazine) derivatives in ), while ethanesulfonic acid enhances aqueous solubility compared to sulfonyl fluoride analogs .
- Bis(morpholino-triazine) Derivatives: These compounds, featuring dual morpholino groups and urea linkages, are designed for selective kinase inhibition, diverging from the target compound’s propanone-based structure .
Functional Divergence in Sulfonic Acid vs. Sulfonyl Fluoride Derivatives
- Sulfonic Acid Derivatives (e.g., Target Compound): Ethanesulfonic acid improves solubility, making these compounds more suitable for intravenous administration. However, reduced electrophilicity may limit covalent binding to biological targets .
- Sulfonyl Fluoride Derivatives (e.g., NSC 127755, 31368-47-5): The sulfonyl fluoride group is reactive, enabling covalent interactions with serine hydrolases or proteases, which may enhance anticancer efficacy but increase toxicity risks .
Substituent Impact on Pharmacokinetics
- Morpholine vs. Chloro Groups : Morpholine-containing compounds (e.g., Target Compound) may exhibit better pharmacokinetic profiles due to reduced off-target reactivity compared to chloro-substituted analogs like NSC 127755 .
- Chain Length Variations: Shorter chains (e.g., propanone in the Target Compound) likely reduce tissue accumulation compared to hexyl-containing analogs (31368-47-5), balancing efficacy and toxicity .
Biological Activity
The compound 3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid , often referred to as a triazine derivative, has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazine ring system, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 446.50 g/mol. The presence of the morpholine group enhances its solubility and bioavailability.
Research indicates that this compound may interact with several biological pathways:
- Inhibition of Enzymatic Activity : The triazine moiety can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antiproliferative Effects : Studies have shown that compounds containing triazine structures can inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against a range of pathogens, potentially making it useful in treating infections.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Molecular Immunology demonstrated that the compound effectively reduced tumor growth in murine models by inhibiting angiogenesis through the downregulation of VEGF expression.
- Case Study 2 : Research conducted by Kim et al. (2015) indicated that treatment with this compound led to enhanced apoptosis in T-cell lymphoma cells by activating caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
